2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8Cl2O2. It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2,4-dichlorophenyl group. This compound is known for its unique chemical properties and applications in various fields, including organic synthesis and pharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the carboxylate anion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, aldehydes.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, its derivatives may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Cyclanilide: A monocarboxylic acid with a similar cyclopropane structure, used as a plant growth regulator and fungicide.
Picloram: A herbicide with a similar dichlorophenyl group, used for weed control.
Triclopyr: Another herbicide with structural similarities, used for controlling woody plants and broadleaf weeds.
Uniqueness
2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid stands out due to its unique combination of a cyclopropane ring and a dichlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYQYJURTQZRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157554-61-4 | |
Record name | 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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